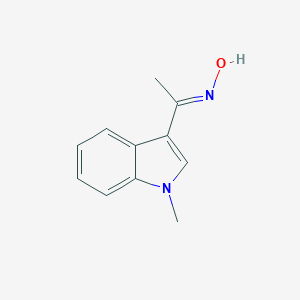

1-(1-Methyl-1H-indol-3-yl)-ethanon-oxim

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

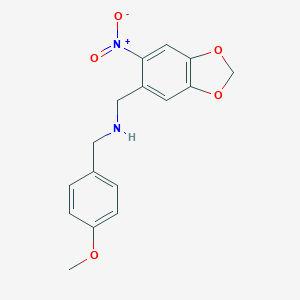

“1-(1-Methyl-1H-indol-3-yl)-ethanone oxime” is a compound that contains an indole group. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

While specific synthesis methods for “1-(1-Methyl-1H-indol-3-yl)-ethanone oxime” were not found, there are general methods for synthesizing indole derivatives. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .

Wissenschaftliche Forschungsanwendungen

- Antitumorpotential: Forscher haben die Antitumoreigenschaften dieser Verbindung untersucht, da sie in der Lage ist, bestimmte Enzyme zu hemmen, die am Tumorwachstum beteiligt sind . Weitere Untersuchungen zur Optimierung der Wirksamkeit und Sicherheit sind im Gange.

- Neuroprotektion: Die neuroprotektiven Wirkungen der Verbindung wurden untersucht, insbesondere im Zusammenhang mit neurodegenerativen Erkrankungen. Sie kann oxidative Stress- und Entzündungswege modulieren .

- Asymmetrische Synthese: Die chirale Natur der Verbindung macht sie für die asymmetrische Synthese wertvoll. Sie wurde als chirales Hilfsmittel oder Ligand in verschiedenen Reaktionen eingesetzt, einschließlich Mannich-Reaktionen und Michael-Additionen .

Medizinische Chemie und Medikamentenentwicklung

Organische Synthese und Katalyse

Zusammenfassend lässt sich sagen, dass 1-(1-Methyl-1H-indol-3-yl)-ethanon-oxim in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von der Medikamentenentwicklung bis hin zur Materialwissenschaft. Seine vielseitigen Eigenschaften inspirieren weiterhin innovative Forschung und Anwendungen. 🌟

Wirkmechanismus

Target of Action

Similar compounds containing 1-methylindol have been reported to inhibit tubulin polymerization , suggesting that tubulin could be a potential target. Tubulin is a globular protein and is the main constituent of microtubules in cells. It plays a crucial role in maintaining cell structure, cell division, and intracellular transport.

Mode of Action

Based on the reported activities of similar compounds, it can be hypothesized that this compound may interact with tubulin, inhibiting its polymerization . This interaction could disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis.

Result of Action

If the compound does indeed inhibit tubulin polymerization, it could lead to cell cycle arrest, particularly at the g2/m phase, and induce apoptosis .

Eigenschaften

IUPAC Name |

(NE)-N-[1-(1-methylindol-3-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(12-14)10-7-13(2)11-6-4-3-5-9(10)11/h3-7,14H,1-2H3/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHXYEZCPRBAFD-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CN(C2=CC=CC=C21)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CN(C2=CC=CC=C21)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-Dimethyl-3-[(2-morpholin-4-ylethyl)amino]cyclohex-2-en-1-one](/img/structure/B407743.png)